Structural Divergence from the Isomeric Clinical Agent Suvorexant
Despite sharing the identical molecular formula C23H23ClN6O2 with the FDA-approved insomnia drug Suvorexant (CAS 1030377-33-3), the target compound possesses a fundamentally different heterocyclic core—a purine-2,6-dione scaffold—whereas Suvorexant is a 1,4-diazepane derivative containing a benzoxazole ring [1]. This core scaffold divergence dictates entirely distinct primary pharmacological targets: Suvorexant acts as a dual orexin receptor antagonist, while the purine-2,6-dione class is documented as cannabinoid receptor ligands [2]. The identical molecular formula but orthogonal pharmacology makes this compound uniquely suitable for studies requiring an orexin-inert, CB1-active control or probe.
| Evidence Dimension | Molecular scaffold and primary pharmacological target |
|---|---|
| Target Compound Data | Purine-2,6-dione core; cannabinoid receptor ligand class (CB1 antagonist potential) |
| Comparator Or Baseline | Suvorexant (CAS 1030377-33-3): 1,4-diazepane core; dual orexin receptor antagonist (OX1/OX2) |
| Quantified Difference | Structural isomerism: identical molecular formula (C23H23ClN6O2, monoisotopic mass 450.157 Da), non-overlapping primary pharmacology |
| Conditions | Structural comparison based on IUPAC nomenclature and disclosed patent pharmacology |
Why This Matters
For laboratories studying cannabinoid signaling or profiling orexin receptor selectivity, this compound provides an isomerically matched negative control for Suvorexant that eliminates orexin-mediated confounding.
- [1] FDA. Suvorexant (Belsomra) Chemistry Review. UNII: 081L192FO9. Available at: https://precision.fda.gov/uniisearch/srs/unii/081L192FO9 View Source
- [2] Sanderson AJ, Astles PC, Guidetti R, Hollinshead SP. Purine compounds. US Patent 8,759,360 B2. Issued June 24, 2014. Assignee: Eli Lilly and Company. View Source
